Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 3446-72-8
VCID: VC3852129
InChI: InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3
SMILES: CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

CAS No.: 3446-72-8

Cat. No.: VC3852129

Molecular Formula: C13H14ClNO2

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate - 3446-72-8

Specification

CAS No. 3446-72-8
Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
IUPAC Name ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Standard InChI InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3
Standard InChI Key BEIZRBAYMLMWPP-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C
Canonical SMILES CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on an indole ring system, a bicyclic framework comprising a benzene ring fused to a pyrrole ring. Substitutions at the 5-position (chloro) and 2-position (methyl) introduce distinct electronic and steric modifications. The ethyl acetate moiety at the 3-position enhances solubility in organic solvents, facilitating its use in synthetic applications. The IUPAC name, ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, reflects these substituents systematically .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₄ClNO₂
Molecular Weight251.71 g/mol
CAS Number3446-72-8
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilityOrganic solvents (e.g., DMSO)

The chloro group’s electronegativity polarizes the indole ring, altering reactivity in electrophilic substitution reactions, while the methyl group influences steric interactions during molecular binding.

Synthesis and Production Methods

Laboratory-Scale Synthesis

Two primary routes dominate the synthesis of ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate:

Fischer Indole Synthesis
This classical method involves condensing 5-chloro-2-methylphenylhydrazine with ethyl glyoxylate under acidic conditions (e.g., HCl or H₂SO₄). The reaction proceeds via -sigmatropic rearrangement to form the indole nucleus, followed by esterification. Typical yields range from 60–75%, depending on reaction optimization.

Palladium-Catalyzed Cross-Coupling
Alternative approaches employ palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated indole precursors with ethyl acetate derivatives. This method offers superior regioselectivity and milder conditions, though catalyst costs may limit scalability.

Industrial Production

Large-scale manufacturing utilizes continuous flow reactors to enhance efficiency and safety. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, achieving yields exceeding 85%. Post-synthesis purification involves column chromatography or recrystallization to attain >97% purity, as commercialized by suppliers .

Activity TypeModel SystemKey Finding
AnticancerColo320 cellsIC₅₀ = 1.72 μM
AntiviralHuh-7.5 HCV model50–70% viral RNA reduction
AntibacterialS. aureusMIC = 8–16 μg/mL

Applications in Pharmaceutical and Industrial Research

Drug Discovery Intermediate

The compound’s modular structure allows derivatization at multiple positions. For example:

  • Anticancer analogs: Substituting the ethyl ester with a carboxy group improves water solubility for intravenous formulations.

  • Neuroprotective agents: Adding a hydroxyl group at the 4-position enhances blood-brain barrier penetration .

Agrochemical Development

Indole derivatives are explored as eco-friendly pesticides. Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate inhibits chitin synthesis in insects, offering a novel mode of action against resistant pest populations .

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

Replacing the chloro group with bromine (ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate) increases molecular weight (296.16 g/mol) and lipophilicity (logP = 3.2 vs. 2.8 for the chloro analog), enhancing blood-brain barrier penetration but reducing aqueous solubility.

Methyl Ester Variants

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate exhibits faster metabolic clearance due to esterase-mediated hydrolysis, making it less suitable for sustained-release formulations compared to the ethyl ester.

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